molecular formula C15H20N2O6 B15287174 Boc-(R)-3-Amino-4-(4-nitro-phenyl)-butyric acid

Boc-(R)-3-Amino-4-(4-nitro-phenyl)-butyric acid

Cat. No.: B15287174
M. Wt: 324.33 g/mol
InChI Key: HTDDLFNQWIQXQX-UHFFFAOYSA-N
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Description

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound with significant interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitro-substituted phenyl ring. One common method involves the reaction of ®-3-Amino-4-(4-nitro-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amines: Reduction of the nitro group yields amines.

    Oxidized Derivatives: Oxidation reactions produce various oxidized products, depending on the specific conditions and reagents used.

Scientific Research Applications

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the presence of both a Boc-protected amino group and a nitro-substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDLFNQWIQXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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